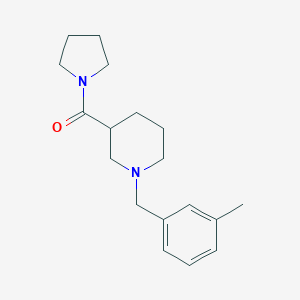
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects on human health. The purpose of
Mechanism of Action
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. The exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which leads to euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. In addition, 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cardiovascular effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with seizures and other adverse effects on human health.
Advantages and Limitations for Lab Experiments
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. However, one limitation is that it has been associated with adverse effects on human health, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research is to investigate the exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its effects on various physiological and behavioral processes. Another area of research is to investigate the potential therapeutic uses of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as in the treatment of depression and other psychiatric disorders. Finally, more research is needed to investigate the long-term effects of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine on human health and to develop strategies for minimizing its adverse effects.
Synthesis Methods
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 1-(3-methylbenzyl)piperidine with formaldehyde and pyrrolidine-1-carboxylic acid. The resulting product is then purified using various chromatography techniques.
Scientific Research Applications
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been used in scientific research to investigate its psychoactive effects. Studies have shown that 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have an affinity for serotonin transporters, which may contribute to its psychoactive effects.
properties
Product Name |
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-6-4-7-16(12-15)13-19-9-5-8-17(14-19)18(21)20-10-2-3-11-20/h4,6-7,12,17H,2-3,5,8-11,13-14H2,1H3 |
InChI Key |
SMXVTZJXOQAMLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

